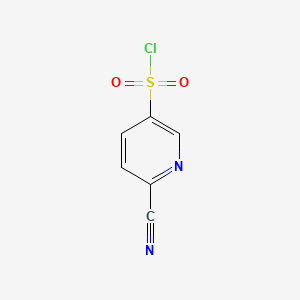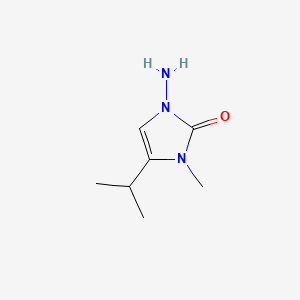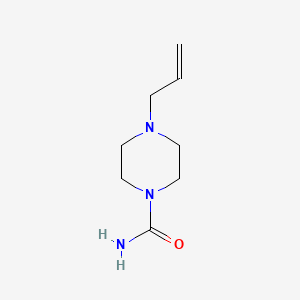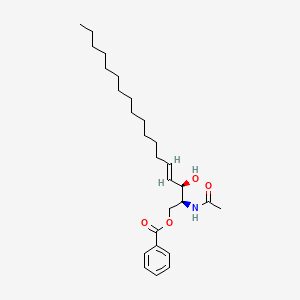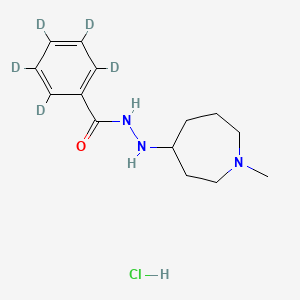![molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0](/img/structure/B585655.png)
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate is a useful research compound. Its molecular formula is C14H18N5O6PS and its molecular weight is 415.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses to external stimuli.
Mode of Action
This compound acts as a competitive inhibitor of PKA . During metabolic activation by esterases, the inhibitor and butyrate are released . This means it binds to the active site of PKA, preventing the natural substrate (cAMP) from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
By inhibiting PKA, this compound affects the cAMP signaling pathway . This pathway is involved in a wide range of cellular processes, including cell division, differentiation, and apoptosis. The inhibition of PKA can therefore have broad effects on cellular function.
Pharmacokinetics
The compound is lipophilic and membrane-permeant , which allows it to easily cross cell membranes and reach its intracellular target . It is also resistant against mammalian phosphodiesterases
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of esterases, which are needed for the metabolic activation of the compound , can affect its activity. Additionally, the compound’s lipophilicity and membrane permeability may be influenced by the lipid composition of the cell membranes it encounters.
Propiedades
Número CAS |
152218-23-0 |
|---|---|
Fórmula molecular |
C14H18N5O6PS |
Peso molecular |
415.36 g/mol |
Nombre IUPAC |
[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17)/t7-,10-,11-,14-,26?/m1/s1 |
Clave InChI |
XSAXBAAZBXKFFH-IDYJAONBSA-N |
SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |
SMILES isomérico |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
SMILES canónico |
CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



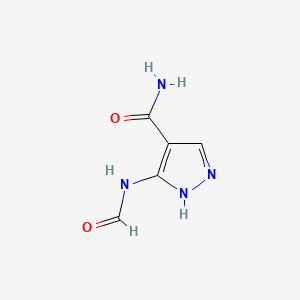
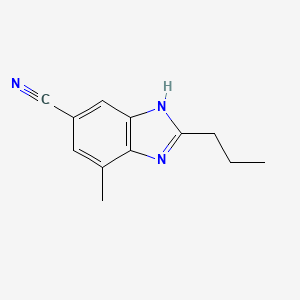
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)
